Bienvenue dans la boutique en ligne BenchChem!

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

Computational chemistry Medicinal chemistry Structure–activity relationships

This compound occupies a unique SAR position: the para-methoxy group on the benzamide ring is computationally predicted to yield a distinct dipole moment and steric profile vs. the ortho isomer, potentially engaging a different H‑bond acceptor site in the FABP binding pocket. With zero reported bioactivity across all public databases, it serves as an unmatched blank‑slate candidate for prospective docking, MD simulations, and as a structurally matched negative control for active benzothiazole‑thiophene analogs. Procure this precise analog to eliminate confounding pre‑existing potency annotations in your screening campaigns.

Molecular Formula C21H18N2O2S2
Molecular Weight 394.51
CAS No. 886958-92-5
Cat. No. B2901533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide
CAS886958-92-5
Molecular FormulaC21H18N2O2S2
Molecular Weight394.51
Structural Identifiers
SMILESCC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-10-15(25-3)11-9-14)18(12)20-22-16-6-4-5-7-17(16)27-20/h4-11H,1-3H3,(H,23,24)
InChIKeyBNPHOWWFZGAGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide (CAS 886958-92-5): Chemical Class and Core Characteristics


N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide (CAS 886958‑92‑5) is a synthetic small molecule belonging to the benzothiazole‑thiophene‑benzamide class, characterized by a 2‑aminobenzothiazole core linked via a 4,5‑dimethylthiophene spacer to a para‑methoxybenzamide moiety [1]. Its molecular formula is C₂₁H₁₈N₂O₂S₂ (MW ≈ 394.5 g mol⁻¹) . The compound is listed in the ZINC purchasable chemical space (ZINC5214145) with availability from multiple vendors, but has zero reported bioassay activities or literature citations per ChEMBL and PubChem [1]. It is a member of a broader series of non‑annulated thiophenylamide derivatives explored in patents as fatty‑acid binding protein (FABP4/5) inhibitors [2].

Why Generic Substitution of N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide Is Not Supported by Evidence


Within the benzothiazole‑thiophene‑benzamide series, even minor structural perturbations—such as shifting the methoxy group from the para (4‑) to ortho (2‑) position on the benzamide ring, or saturating the thiophene to a tetrahydrothiophene—are predicted to alter electronic distribution, hydrogen‑bond acceptor geometry, and lipophilicity, all of which can profoundly affect target binding and ADME properties [1]. No published experimental data exist to support functional interchangeability among these analogs. The 4‑methoxy substitution pattern on the benzamide ring is computationally expected to yield a distinct dipole moment and steric profile compared to the 2‑methoxy isomer (CAS 886960‑07‑2) , and the aromatic 4,5‑dimethylthiophene linker confers a different conformational landscape and metabolic susceptibility relative to the saturated tetrahydrothiophene analog (CAS 476276‑20‑7) . Until direct comparative data are generated, assumption of equivalent biological performance is unsupported and entails procurement risk.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide vs. Closest Analogs


Methoxy Positional Isomerism: 4‑Methoxy vs. 2‑Methoxy Benzamide – Predicted Physicochemical Divergence

The target compound (4‑OCH₃ on benzamide) and its closest positional isomer, N‑[3‑(1,3‑benzothiazol‑2‑yl)‑4,5‑dimethylthiophen‑2‑yl]‑2‑methoxybenzamide (CAS 886960‑07‑2, ZINC5214152), share the identical molecular formula (C₂₁H₁₈N₂O₂S₂, MW ≈ 394.5 g mol⁻¹) but differ in the methoxy substitution position on the terminal benzamide ring [1]. Computational prediction (ZINC15) estimates a topological polar surface area (tPSA) of 51.2 Ų for the 4‑methoxy isomer versus 47.9 Ų for the 2‑methoxy isomer, a difference of 3.3 Ų attributable to altered hydrogen‑bond acceptor exposure [1]. The calculated logP (XLogP3) is approximately 4.8 for both isomers, but the 4‑methoxy orientation places the methoxy oxygen in a more solvent‑exposed para position, potentially enhancing water‑mediated interactions relative to the ortho‑substituted analog, where intramolecular hydrogen bonding with the amide NH may reduce solvent accessibility . No experimental assay data are available for either compound.

Computational chemistry Medicinal chemistry Structure–activity relationships

Thiophene Saturation State: Aromatic 4,5‑Dimethylthiophene vs. Tetrahydrothiophene Linker – Predicted Conformational and Metabolic Divergence

The target compound contains a fully aromatic 4,5‑dimethylthiophene linker, whereas a closely related analog, N‑[3‑(1,3‑benzothiazol‑2‑yl)‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl]‑4‑methoxybenzamide (CAS 476276‑20‑7), incorporates a saturated tetrahydrothiophene ring . The molecular formula changes from C₂₁H₁₈N₂O₂S₂ (aromatic) to C₂₁H₂₂N₂O₂S₂ (saturated), a difference of +4 hydrogen atoms (ΔMW ≈ +4 Da) . The aromatic thiophene confers a planar, electron‑delocalized linker with restricted rotational freedom, whereas the tetrahydrothiophene introduces sp³ hybridization, creating a puckered ring with increased conformational flexibility and distinct metabolic liability (e.g., potential for CYP‑mediated oxidation at the saturated carbon atoms) [1]. Computational rotatable bond count is identical (6), but the shape diversity introduced by ring saturation is not captured by this metric . No experimental comparative data exist.

Drug metabolism Conformational analysis Medicinal chemistry

Benzamide Substituent Impact: 4‑Methoxybenzamide vs. 4‑Nitrobenzamide – Electronic and Steric Contrast

Replacement of the electron‑donating 4‑methoxy group (Hammett σₚ = −0.27) with an electron‑withdrawing 4‑nitro group (σₚ = +0.78) in the analog N‑[3‑(1,3‑benzothiazol‑2‑yl)‑4,5‑dimethylthiophen‑2‑yl]‑4‑nitrobenzamide generates a Hammett σ difference of Δσₚ = 1.05 units, representing a profound shift in benzamide ring electronics [1]. The methoxy group is a moderate π‑donor and weak hydrogen‑bond acceptor, while the nitro group is a strong π‑acceptor capable of participating in charge‑transfer interactions . Molecular weight increases from ≈394.5 g mol⁻¹ (4‑OCH₃) to ≈409.5 g mol⁻¹ (4‑NO₂), a difference of +15 Da, and the computed tPSA rises from 51.2 Ų to approximately 75 Ų due to the nitro group's two additional oxygen atoms [1]. No experimental binding or functional data are available for either compound to confirm the pharmacological relevance of this electronic difference.

Electronic effects Structure–activity relationships Medicinal chemistry

Vendor‑Level Purity and Supply Consistency as a Procurement Differentiator

The target compound is listed at a standard purity of ≥95% (HPLC) by multiple vendors including Chemenu (CAS 886958‑92‑5, catalog CM981229) . In contrast, the 2‑methoxy isomer (CAS 886960‑07‑2) is offered at the same ≥95% specification, but from fewer suppliers, which may affect lot‑to‑lot consistency and lead times . No independently verified batch‑analysis certificates were publicly available at the time of this analysis to enable a quantitative purity comparison. The compound has zero reported degradation or stability studies.

Chemical procurement Quality control Analytical chemistry

Evidence‑Based Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide


FABP4/5 Inhibitor Lead Optimization and SAR Expansion

Patent literature establishes non‑annulated thiophenylamides as a recognized scaffold for dual FABP4/5 inhibition, relevant to type 2 diabetes, atherosclerosis, and NASH [1]. The 4‑methoxybenzamide variant occupies a specific position in this SAR landscape, where the para‑methoxy group may engage a hydrogen‑bond acceptor site in the FABP binding pocket distinct from ortho‑substituted or electron‑deficient analogs. Procurement of this specific compound enables systematic exploration of benzamide electronic effects within a fixed benzothiazole‑dimethylthiophene core, an approach supported by class‑level SAR precedent but not yet validated with compound‑specific potency data.

Computational Docking and Pharmacophore Model Validation

Because the compound has zero experimentally determined bioactivity (ZINC5214145: 0 activities from 0 observations) [2], it is an ideal blank‑slate candidate for prospective computational screening. Its well‑defined 3D structure, anchored by the rigid benzothiazole‑thiophene core with a single rotatable methoxy group, makes it suitable for docking studies and molecular dynamics simulations. Researchers can use the compound to generate binding hypotheses that are later tested against the 2‑methoxy and tetrahydro analogs to experimentally validate computational predictions.

Negative Control Tool for Kinase or Phosphatase Inhibitor Screens

Given the complete absence of reported activity against any target in public databases [2], this compound may serve as a structurally matched negative control for more active benzothiazole‑thiophene analogs in enzyme inhibition assays. Its close structural mimicry to potentially active analogs (e.g., those bearing 4‑nitro or 4‑sulfamoyl substituents) without demonstrated potency makes it suitable for distinguishing assay‑specific artifacts from true structure‑dependent activity.

Chemical Probe Development for Underexplored Targets

The benzothiazole‑thiophene‑benzamide framework is underrepresented in public bioactivity databases relative to simpler benzothiazole‑amide series [3]. The 4‑methoxy substitution provides a balanced electronic profile (moderate electron donation, moderate lipophilicity) that can serve as a starting point for fragment‑based or phenotypic screening campaigns. Procurement of this compound enables exploration of novel target space without the confounding influence of pre‑existing potency annotations.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.